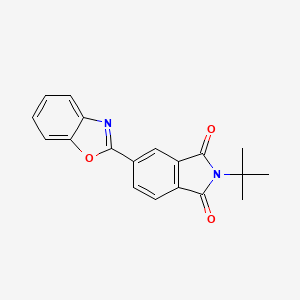![molecular formula C13H22N2O B5795562 N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B5795562.png)
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine is a complex organic compound that features a piperidine ring substituted with a dimethylamino group and a 5-methylfuran-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where the piperidine ring is reacted with formaldehyde and dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.
Attachment of the 5-Methylfuran-2-ylmethyl Group: This step involves the alkylation of the piperidine ring with 5-methylfuran-2-ylmethyl chloride under basic conditions, such as using sodium hydride or potassium carbonate as the base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or furan groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sodium hydride, potassium carbonate.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted piperidine or furan derivatives.
Wissenschaftliche Forschungsanwendungen
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N-dimethyl-1-({[(5-methylfuran-2-yl)methyl]amino}methyl)cyclohexan-1-amine
- 2,3-Dihydro-5-methylfuran
- 5-methyl-2,3-dihydrofuran
Uniqueness
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine is unique due to its specific combination of a piperidine ring with a dimethylamino group and a 5-methylfuran-2-ylmethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-11-4-5-13(16-11)10-15(3)12-6-8-14(2)9-7-12/h4-5,12H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWZUQUQIZGJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2,4-dibromo-6-[(E)-[[2-(4-chloro-2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate](/img/structure/B5795505.png)


![[(2,3-DIMETHOXYPHENYL)METHYL][(2-NITROPHENYL)METHYL]AMINE](/img/structure/B5795524.png)
![3-[5-(4-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B5795528.png)
![2-[(2,6-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5795541.png)
![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5795556.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![methyl 7-[(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)amino]-2-methyl-1,3-benzoxazole-5-carboxylate](/img/structure/B5795579.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
